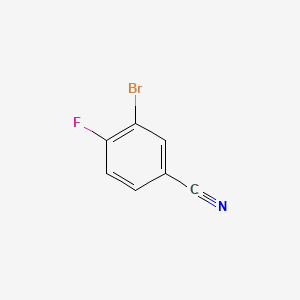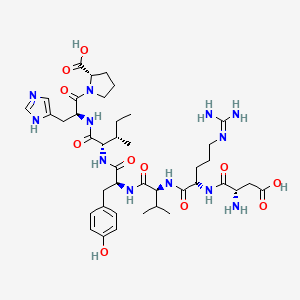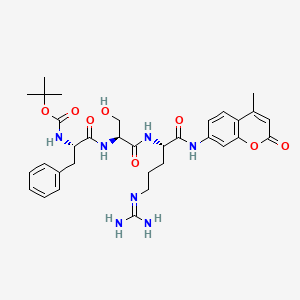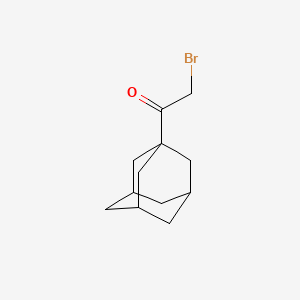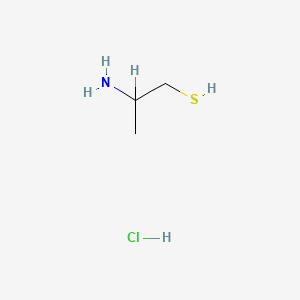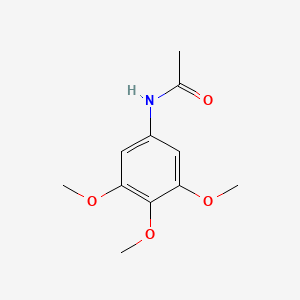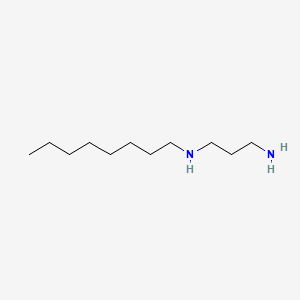
3-Aminopropyl(octyl)amine
Descripción general
Descripción
3-Aminopropyl(octyl)amine is a compound with the CAS Number: 7173-57-1 . It has a molecular weight of 186.34 and is a liquid at room temperature . It contains a total of 38 bonds, including 12 non-H bonds, 10 rotatable bonds, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .
Synthesis Analysis
Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions . Another study used tris(2-amino ethyl) amine and tris(3-amino propyl) amine backboned tripodal receptors for anion recognition .Molecular Structure Analysis
The molecular structure of 3-Aminopropyl(octyl)amine contains a total of 39 atoms, including 26 Hydrogen atoms, 11 Carbon atoms, and 2 Nitrogen atoms . It contains total 38 bond(s); 12 non-H bond(s), 10 rotatable bond(s), 1 primary amine(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
Amines like 3-Aminopropyl(octyl)amine can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . Also, elimination reactions of 4º-ammonium salts are termed Hofmann eliminations .Physical And Chemical Properties Analysis
3-Aminopropyl(octyl)amine is a liquid at room temperature . It has a molecular weight of 186.34 . It contains a total of 38 bonds, including 12 non-H bonds, 10 rotatable bond(s), 1 primary amine(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Aplicaciones Científicas De Investigación
Synthesis of Macrocyclic Compounds
(3-aminopropyl)(octyl)amine is used in the synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms . These compounds can be used for the molecular recognition of cations, anions, and small organic molecules .
Surface Modification
(3-aminopropyl)(octyl)amine can be used for surface modification . Although the specific details are not available in the search results, it’s common for amines to be used in surface modification to introduce functional groups that can interact with other substances.
Synthesis of Electron Deficient Compounds
(3-aminopropyl)(octyl)amine is used in the synthesis of electron-deficient compounds . In one study, 2,3,4,5,6 pentafluoro benzoyl chloride reacted with potassium thio-cyanate, the obtained product then allowed to react with tris(2-aminoethyl)amine and tris(3-aminopropyl)amine, respectively yields L and L1 .
Mecanismo De Acción
Mode of Action
It is known that amines can interact with various biological targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Like other amines, its stability and reactivity can be influenced by factors such as ph, temperature, and the presence of other reactive species .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-octylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNJYFFUWANHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221951 | |
| Record name | 3-Aminopropyl(octyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropyl(octyl)amine | |
CAS RN |
7173-57-1 | |
| Record name | N1-Octyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Octyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminopropyl(octyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropyl(octyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-OCTYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4OJ5XA2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




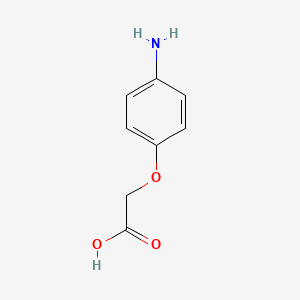
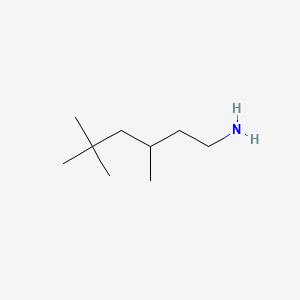
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)
